molecular formula C23H24FN3O4S2 B12160403 N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide

N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide

Cat. No.: B12160403
M. Wt: 489.6 g/mol
InChI Key: FMXPIFADEOSLRC-UHFFFAOYSA-N
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Description

    N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide: is a chemical compound with the molecular formula CHNOS.

  • The compound’s structure consists of a thiazole ring, a sulfonyl group, and an acetamide moiety.
  • It is also known by other names, including N-Acetyl-4,4’-diaminodiphenylsulfone and 4’-Sulfanilylacetanilide.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-aminobenzenesulfonyl chloride with 2-aminothiazole, followed by acetylation of the resulting amine group with acetic anhydride.

      Reaction Conditions: These reactions are typically carried out in organic solvents (such as dichloromethane or dimethylformamide) with appropriate catalysts.

      Industrial Production: While not widely used industrially, small-scale production can follow similar synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but modified versions of the compound with altered functional groups are common.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: Possible applications in drug development due to its structural features.

      Industry: Limited industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise effects.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are still an active area of research, and further studies are necessary to fully understand its potential

    Properties

    Molecular Formula

    C23H24FN3O4S2

    Molecular Weight

    489.6 g/mol

    IUPAC Name

    N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide

    InChI

    InChI=1S/C23H24FN3O4S2/c24-18-7-9-19(10-8-18)31-15-22(28)26-23-25-21(16-32-23)17-5-11-20(12-6-17)33(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-15H2,(H,25,26,28)

    InChI Key

    FMXPIFADEOSLRC-UHFFFAOYSA-N

    Canonical SMILES

    C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)F

    Origin of Product

    United States

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